molecular formula C7H10O3 B2399572 2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 2168378-43-4

2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No.: B2399572
CAS No.: 2168378-43-4
M. Wt: 142.154
InChI Key: RWYJBAAQBNCMHX-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles. This method allows for the formation of the bicyclic structure with high stereoselectivity . The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, enantiomerically enriched derivatives can be prepared through classical resolution of diastereomers or asymmetric catalysis .

Chemical Reactions Analysis

Types of Reactions: 2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid involves its interaction with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This reactivity makes it useful as an enzyme inhibitor and in the study of protein-ligand interactions . The compound can also modulate signaling pathways by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Uniqueness: 2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid is unique due to its combination of an oxirane ring and a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6(9)7-2-1-5(3-7)10-4-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYJBAAQBNCMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1OC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168378-43-4
Record name 2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
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